5-Fluoroindole-3-acetic hydrazide
Overview
Description
5-Fluoroindole-3-acetic hydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Biochemical Analysis
Biochemical Properties
5-Fluoroindole-3-acetic hydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with peroxidases, such as horseradish peroxidase, which catalyze the oxidation of this compound to form cytotoxic products Additionally, this compound has been shown to interact with other biomolecules, such as thiols and DNA, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce cytotoxicity in cancer cells by generating reactive oxygen species (ROS) through its interaction with peroxidases . This leads to oxidative stress, which can trigger apoptosis or programmed cell death. Additionally, the compound’s interaction with DNA can result in the inhibition of DNA replication and transcription, further contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The interaction of this compound with peroxidases results in the formation of reactive intermediates that can bind to and modify cellular proteins and DNA . This modification can lead to the inhibition of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. Additionally, the compound’s ability to generate ROS can activate various signaling pathways involved in apoptosis and other cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but its cytotoxic effects can be enhanced by the presence of peroxidases . Over time, the degradation of this compound can lead to the formation of various metabolites, some of which may retain cytotoxic activity. Long-term exposure to the compound has been shown to result in sustained oxidative stress and cellular damage, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can result in significant toxicity and adverse effects. Studies have shown that the compound’s cytotoxicity is dose-dependent, with higher doses leading to increased ROS generation and oxidative stress . Additionally, threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic effect. At excessively high doses, the compound can cause severe toxicity, highlighting the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound is metabolized by peroxidases, which catalyze its oxidation to form reactive intermediates . These intermediates can further interact with cellular biomolecules, leading to the formation of cytotoxic products. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular function and viability. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The compound is transported across cell membranes through various transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with target biomolecules. The compound’s localization and accumulation can influence its cytotoxic effects and therapeutic potential, highlighting the importance of studying its transport and distribution in cellular and tissue contexts.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA and other nuclear proteins, or to the mitochondria, where it can induce oxidative stress and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroindole-3-acetic hydrazide typically involves the following steps:
Synthesis of 5-Fluoroindole-3-acetic acid: This can be achieved through the halogenation of indole-3-acetic acid using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Conversion to this compound: The 5-Fluoroindole-3-acetic acid is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroindole-3-acetic hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Fluoroindole-3-acetic hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoroindole-3-acetic hydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interact with nucleic acids to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-Fluoroindole-3-acetic acid: A precursor in the synthesis of 5-Fluoroindole-3-acetic hydrazide.
Indole-3-butyric acid: Another plant hormone with similar growth-regulating properties.
Uniqueness
This compound is unique due to the presence of both fluorine and hydrazide groups, which enhance its chemical reactivity and potential biological activities compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(15)14-12/h1-2,4-5,13H,3,12H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGQJHIWMBOAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379064 | |
Record name | 5-Fluoroindole-3-acetic hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376646-57-0 | |
Record name | 5-Fluoro-1H-indole-3-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376646-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroindole-3-acetic hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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